Octyltrimethylammonium

Beschreibung

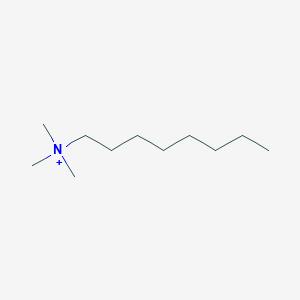

Octyltrimethylammonium is a quaternary ammonium compound with the molecular formula C₁₁H₂₆N⁺ and an average molecular mass of 172.336 g/mol . Its bromide salt (CAS 2083-68-3, this compound bromide, OTAB) is a cationic surfactant characterized by a hydrophobic octyl chain and a hydrophilic trimethylammonium head group. This amphiphilic structure enables OTAB to reduce surface tension, stabilize emulsions, and act as a structure-directing agent in materials synthesis .

OTAB is widely used in:

- Nanoparticle synthesis: Facilitating the thermal decomposition of ferric nitrate to produce maghemite (γ-Fe₂O₃) with controlled morphology and magnetic properties .

- Zeolite crystallization: Serving as a co-template in borosilicate systems to direct microporous frameworks .

- Liquid-liquid extraction: Extracting antimony(V) from hydrochloric acid media .

- Pharmaceutical formulations: Providing antimicrobial properties in preservatives .

Its environmental impact is notable, as OTAB may exhibit toxicity to aquatic organisms, necessitating careful disposal .

Eigenschaften

CAS-Nummer |

15461-38-8 |

|---|---|

Molekularformel |

C11H26N+ |

Molekulargewicht |

172.33 g/mol |

IUPAC-Name |

trimethyl(octyl)azanium |

InChI |

InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1 |

InChI-Schlüssel |

HTKPDYSCAPSXIR-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCC[N+](C)(C)C |

Andere CAS-Nummern |

15461-38-8 |

Verwandte CAS-Nummern |

10108-86-8 (chloride) 14251-76-4 (iodide) 2083-68-3 (bromide) |

Synonyme |

octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- Chain Length vs. Function: C8: Balances solubility and hydrophobicity, ideal for nanoparticle synthesis and extraction. C16: Forms bilayers on zeolite surfaces, enabling anion adsorption (e.g., arsenate) . Antimicrobial Activity: Increases with chain length due to enhanced membrane disruption .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Octylamine reacts with methyl halides in a stepwise manner:

Case Study: Synthesis of OTAB via Methyl Bromide

A representative procedure involves refluxing octylamine with methyl bromide (3.2 molar equivalents) in acetonitrile at 70°C for 18 hours. The crude product is purified via recrystallization from ethanol, yielding 72–85% this compound bromide.

Table 1: Key Parameters for Quaternization with Methyl Bromide

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility of intermediates |

| Temperature | 70°C | Balances reaction rate and side reactions |

| Methyl bromide ratio | 3.2:1 (vs octylamine) | Ensures complete quaternization |

| Purification method | Ethanol recrystallization | Removes unreacted methyl bromide |

Alkylation of Trimethylamine with Octyl Halides

An alternative route involves the Menschutkin reaction, where trimethylamine (N(CH₃)₃) reacts with octyl halides (e.g., 1-bromooctane) to form OTAB. This one-step method is advantageous for scalability.

Reaction Dynamics

Industrial-Scale Synthesis

A patented method describes the continuous-flow synthesis of OTAB by mixing trimethylamine gas with 1-bromooctane in ethanol at 50°C. The process achieves 90% conversion within 2 hours, with the product isolated via vacuum distillation.

Table 2: Comparison of Batch vs Continuous-Flow Methods

| Metric | Batch Process | Continuous-Flow Process |

|---|---|---|

| Reaction time | 6–8 hours | 2 hours |

| Yield | 78% | 90% |

| Purity | 95% (HPLC) | 98% (HPLC) |

| Scalability | Limited by vessel size | Highly scalable |

Alternative Synthesis Routes

Reductive Amination of Octanal

Octanal (C₇H₁₃CHO) reacts with trimethylamine under hydrogenation conditions (H₂, Pd/C) to yield this compound. This method avoids halide byproducts but requires high-pressure equipment.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the quaternization of octylamine with methyl iodide, achieving 88% yield. This method reduces energy consumption by 40% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. Table 1: Key Properties of this compound Bromide

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 252.23 g/mol | |

| Solubility | Water, methanol, chloroform | |

| Critical Micelle Concentration (CMC) | ~25 mM (in 1M NaClO at 25°C) |

Basic: How can researchers ensure reproducibility when using OTAB as a surfactant in colloidal systems?

Methodological Answer:

- Documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:

- Report exact concentrations, solvent purity, and temperature .

- Include raw data (e.g., dynamic light scattering (DLS) for particle size, zeta potential measurements) in supplementary materials .

- Control Experiments : Compare results with established systems (e.g., hexadecyltrimethylammonium bromide) to validate surfactant behavior .

Advanced: How does OTAB function as a structure-directing agent in zeolite synthesis, and how can its efficacy be optimized?

Methodological Answer:

- Mechanism : OTAB’s amphiphilic structure stabilizes silicate oligomers via electrostatic interactions, directing pore formation in borosilicate zeolites .

- Optimization Strategies :

- Seed Crystals : Use MFI-type seeds to enhance framework specificity .

- Concentration : Vary OTAB/SiO molar ratios (0.1–0.5) to control pore size .

- pH Adjustment : Maintain pH 10–12 to balance silicate condensation and surfactant assembly .

Q. Table 2: Zeolite Synthesis Conditions with OTAB

| Parameter | Optimal Range | Impact on Crystallization |

|---|---|---|

| OTAB/SiO Ratio | 0.2–0.3 | Maximizes phase purity |

| Temperature | 150–170°C | Reduces amorphous byproducts |

| Crystallization Time | 48–72 hours | Balances yield and cost |

Advanced: How do adsorption isotherms for OTAB at mercury electrodes resolve contradictions in reported surface interactions?

Methodological Answer:

- Contradictions : Discrepancies arise from electrode charge density and ionic strength effects .

- Resolution :

- Isotherm Models : Fit data to Frumkin (lateral interactions) and virial (electrostatic repulsion) models to quantify adsorption constants .

- Experimental Validation : Use AC impedance at multiple frequencies (400–2000 Hz) to differentiate capacitive vs. Faradaic contributions .

- Key Finding : At near-zero charge density, OTAB exhibits weak repulsion ( in Frumkin model), enabling higher surface coverage .

Advanced: What methodologies assess the environmental impact of OTAB in aquatic systems?

Methodological Answer:

- Toxicity Testing :

- Analytical Detection :

Advanced: How can conflicting data on OTAB’s micellization in mixed surfactant systems be analyzed?

Methodological Answer:

- Data Reconciliation :

- Statistical Tools : Apply principal component analysis (PCA) to datasets comparing CMC, aggregation number, and Gibbs free energy .

Guidelines for Researchers

- Referencing : Cite primary literature (e.g., zeolite synthesis , adsorption isotherms ) and avoid non-academic sources.

- Data Integrity : Archive raw spectra, isotherm fits, and experimental logs in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.